Oxygen difluoride

概要

説明

Oxygen difluoride appears as a colorless poisonous gas with a strong peculiar odor. Highly toxic by inhalation. Corrosive to skin and eyes. Can explode on contact with water. Decomposes to toxic gaseous fluorine if heated to high temperature. Prolonged exposure of the containers to high heat may result in their violent rupturing and rocketing. Used as an oxidizer for propellants.

Oxygen difluoride is an oxygen halide.

科学的研究の応用

Laboratory Chemical and Nuclear Applications

Oxygen difluoride (OF₂) is recognized as the most stable compound of oxygen and fluorine. Primarily utilized as a laboratory chemical, it plays a significant role in the conversion of uranium oxides to UF6, critical in nuclear fuel processing. Furthermore, it serves as a recovery agent for actinides from nuclear wastes, showcasing its importance in nuclear waste management and fuel reprocessing. The compound's physical and chemical properties underscore its utility in these specialized fields (Solomon & Shreeve, 2000).

Chemical Interaction and Bond Analysis

In the realm of chemistry, the interaction of oxygen difluoride with other compounds is of significant interest. Studies using density functional calculations and a combined charge and energy decomposition scheme (ETS-NOCV) have revealed that OF₂ does not tend to form stable complexes with transition metal fragments. Instead, it initiates the formation of halides, oxides, and oxyhalides, highlighting its reactivity and potential in the synthesis of these compounds. The intricate nature of its bonds, particularly with transition metal fragments, has been analyzed, providing insights into the behavior of oxygen difluoride as a ligand (Jacobsen, 2016).

Photochemistry and Oxygen Sensing

In the field of photochemistry, oxygen difluoride-related compounds have been explored for their potential in singlet oxygen generation. The study of hydrazone-based boron difluoride complexes has highlighted their high quantum yields for singlet oxygen formation when activated by green light. These findings are promising for applications in synthesis and catalysis, where the selective nature of singlet oxygen as an oxidant can be harnessed (van Vliet et al., 2023). Additionally, the exploration of difluoroboron β-diketonate materials for biomedical oxygen-sensing applications underscores the compound's utility. The dual fluorescence and phosphorescence characteristics of these materials, influenced by oxygen concentration, offer a ratiometric method for oxygen quantification, providing valuable tools for biomedical imaging and diagnostics (DeRosa, Hiroto, & Fraser, 2019).

High-Pressure Chemistry

In high-pressure chemistry, oxygen difluoride has been part of novel methods for creating molecular mixtures under extreme conditions. For example, the creation of segregated mixtures of molecular fluorine and oxygen at high pressure has been achieved, with evidence suggesting the formation of oxygen difluoride in the process. This research provides insights into the behavior of these molecules under unique conditions, contributing to our understanding of high-pressure chemical reactions and the potential synthesis of novel compounds (Pravica, White, & Wang, 2017).

特性

CAS番号 |

7783-41-7 |

|---|---|

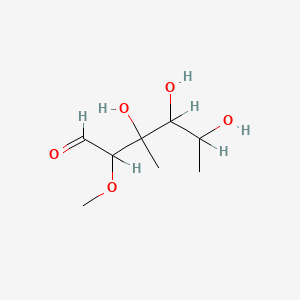

分子式 |

OF2 F2O |

分子量 |

53.996 g/mol |

IUPAC名 |

fluoro hypofluorite |

InChI |

InChI=1S/F2O/c1-3-2 |

InChIキー |

UJMWVICAENGCRF-UHFFFAOYSA-N |

不純物 |

The gas had a purity range of 70 to 90%, the impurities being chiefly oxygen and nitrogen ... . ... 97% /pure/, with oxygen and carbon tetrafluoride being the main impurities. |

SMILES |

O(F)F |

正規SMILES |

O(F)F |

沸点 |

-230 °F at 760 mm Hg (NIOSH, 2016) -144.75 °C -145 °C -230°F |

Color/Form |

COLORLESS GAS; YELLOWISH-BROWN WHEN LIQUID Colorless gas [Note: Shipped as a nonliquefied compressed gas]. |

密度 |

1.90 at -224 °C (LIQ) 1.88(relative gas density) |

melting_point |

-371 °F (NIOSH, 2016) -223.8 °C -224 °C -371°F |

その他のCAS番号 |

7783-41-7 |

物理的記述 |

Oxygen difluoride appears as a colorless poisonous gas with a strong peculiar odor. Highly toxic by inhalation. Corrosive to skin and eyes. Can explode on contact with water. Decomposes to toxic gaseous fluorine if heated to high temperature. Prolonged exposure of the containers to high heat may result in their violent rupturing and rocketing. Used as an oxidizer for propellants. COLOURLESS COMPRESSED GAS WITH CHARACTERISTIC ODOUR. Colorless, poisonous gas with a peculiar, foul odor. Colorless gas with a peculiar, foul odor. [Note: Shipped as a nonliquefied compressed gas.] |

ピクトグラム |

Oxidizer; Corrosive; Acute Toxic |

賞味期限 |

GAS MAY BE KEPT OVER WATER UNCHANGED FOR A MONTH |

溶解性 |

0.02 % (NIOSH, 2016) 6.8 ML GAS/100 ML WATER @ 0 °C INSOL IN HOT WATER; SLIGHTLY SOL IN ALKALI & ACID SLIGHTLY SOL IN WATER Slightly sol in alcohol Solubility in water, ml/100ml at 0 °C: 6.8 (reacts slowly) 0.02% |

同義語 |

fluorine monoxide oxyfluoride |

蒸気密度 |

Relative vapor density (air = 1): 1.9 1.88 |

蒸気圧 |

greater than 1 atm (NIOSH, 2016) 760 MM HG @ -144.6 °C >1 atm |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。